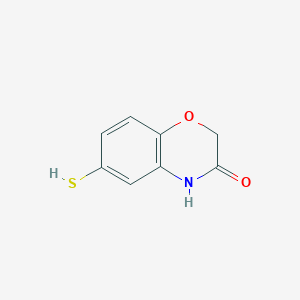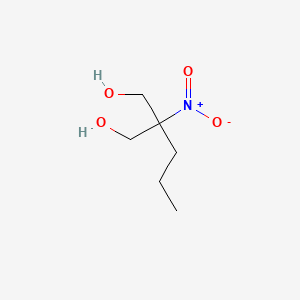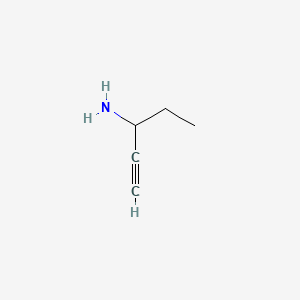
4,4-Dimethoxypiperidine
概要
説明
4,4-Dimethoxypiperidine is a chemical compound with the molecular formula C7H15NO2 and a molecular weight of 145.2 . It is also known by its English name, 4,4-dimethoxypiperidine .
Synthesis Analysis
The synthesis of 4,4-Dimethoxypiperidine can be achieved through methylation of piperidine . A process for the preparation of 4-piperidone HCl hydrate, which involves the conversion of N-carbethoxy 4-piperidone to piperidone HCl hydrate, has been disclosed . Another synthesis method involves using 4,4′-trimethylenedipiperidine as a safe and green catalyst .Molecular Structure Analysis
The molecular structure of 4,4-Dimethoxypiperidine consists of a piperidine ring with two methoxy groups attached at the 4-position . The exact mass is 145.11000 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,4-Dimethoxypiperidine include a molecular weight of 145.19900, a molecular formula of C7H15NO2, and a LogP of 0.68770 . The boiling point, melting point, and density are not available .科学的研究の応用
Scientific Research Applications of 4,4-Dimethoxypiperidine
Synthesis of Monoamine Oxidase Inhibitors:
- Research has indicated that derivatives of 4,4-dimethoxypiperidine, such as 4,6-dimethoxy-1,3,5-triazin-2-yl amino acid derivatives, were synthesized and exhibited monoamine oxidase inhibitory activity, comparable to standard clorgyline, with selective inhibitory activity towards MAO-A over MAO-B, and showed no significant acute toxicity (Khattab et al., 2015).
Development of Antimicrobial Agents:
- A study synthesized novel derivatives containing 4,4-dimethoxypiperidine and evaluated them for antibacterial and antifungal activities. The compounds displayed significant antimicrobial activity, with some showing higher activity compared to reference drugs (Ghorab et al., 2017).
Advancement in Cancer Therapeutics:
- The synthesis of complex dimeric epipolythiodiketopiperazine (ETP) alkaloids, which include derivatives of 4,4-dimethoxypiperidine, demonstrated potent anticancer properties. These alkaloids have shown a range of potent biological properties including cytotoxic, antitumor, and antileukemic activities (Kim & Movassaghi, 2015).
Application in Photodynamic Therapy:
- Osmium-based polypyridyl photosensitizers, which include 4,4-dimethoxypiperidine derivatives, have been identified as active in hypoxia and show promise for use in photodynamic therapy, a treatment for cancer. The compounds maintained potency even in hypoxic conditions (Roque et al., 2020).
Investigation of Anticancer Compounds:
- The synthesis of N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, which involves a derivative of 4,4-dimethoxypiperidine, demonstrated its efficacy as an anticancer compound. The toxicity evaluation of this compound indicated its potential for use in cancer treatment (Ismail et al., 2018).
Scientific Research Applications of 4,4-Dimethoxypiperidine
1. Synthesis and Biological Evaluation of Monoamine Oxidase (MAO) Inhibitors
- 4,4-Dimethoxypiperidine derivatives have been synthesized and evaluated for their monoamine oxidase inhibitory activity. Compounds derived from this chemical showed significant MAO-A inhibition, comparable to standard inhibitors like clorgyline, indicating potential therapeutic applications in psychiatric and neurological disorders (Khattab et al., 2015).
2. Development of Antimicrobial Agents
- Novel derivatives of 4,4-dimethoxypiperidine have been studied for their antimicrobial properties. These compounds exhibited promising antibacterial and antifungal activities, outperforming certain reference drugs in inhibitory capacity, suggesting their potential in treating infectious diseases (Ghorab et al., 2017).
3. Advancements in Cancer Treatment
- 4,4-Dimethoxypiperidine-based compounds have been synthesized as part of complex dimeric epipolythiodiketopiperazine (ETP) alkaloids. These compounds demonstrate a broad range of potent biological properties, including cytotoxic, antitumor, and antileukemic activities, positioning them as potential anticancer agents (Kim & Movassaghi, 2015).
4. Application in Photodynamic Therapy for Cancer
- Osmium-based polypyridyl photosensitizers, incorporating 4,4-dimethoxypiperidine derivatives, have been found to be active in hypoxic conditions. These compounds maintain their potency under low oxygen levels, a typical challenge in cancer therapy, making them promising candidates for photodynamic cancer treatment (Roque et al., 2020).
5. Synthesis of Novel Anticancer Compounds
- Research involving the synthesis of N-(3,5 Dimethoxyphenyl) Acridin-9-Amine, which includes 4,4-dimethoxypiperidine, has shown its potential as a novel anticancer compound. Its toxicity evaluation suggests its viability for cancer treatment applications (Ismail et al., 2018).
Safety and Hazards
特性
IUPAC Name |
4,4-dimethoxypiperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2/c1-9-7(10-2)3-5-8-6-4-7/h8H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHQQEBZVXXMRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCNCC1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501313635 | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4-Dimethoxypiperidine | |
CAS RN |
5608-82-2 | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5608-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501313635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4-Dimethoxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


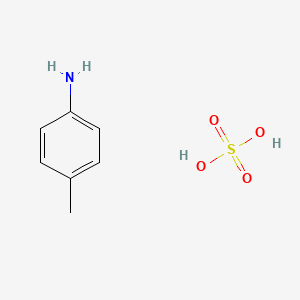
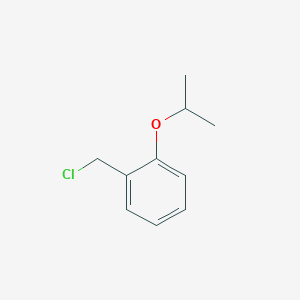
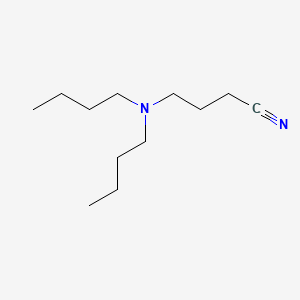
![2-Amino-3-[4-(methylsulfonyl)phenyl]propionic Acid](/img/structure/B3370825.png)
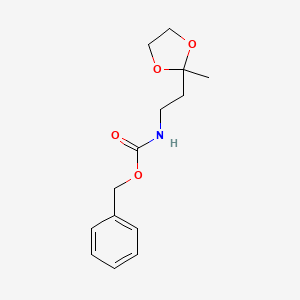
![2-[(2,5-Dichlorophenyl)sulfanyl]-2-phenylacetic acid](/img/structure/B3370846.png)
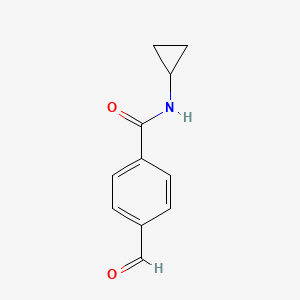
phosphanium perchlorate](/img/structure/B3370866.png)
![Acetamide, N-[3-(octyloxy)phenyl]-](/img/structure/B3370880.png)
![Ethyl 4-iodopyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B3370884.png)
